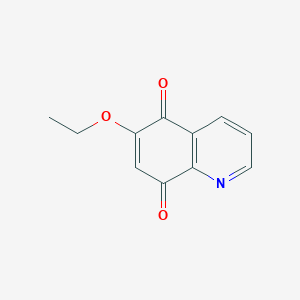

6-Ethoxyquinoline-5,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethoxyquinoline-5,8-dione is an organic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxyquinoline-5,8-dione typically involves the ethoxylation of quinoline-5,8-dione. One common method includes the reaction of quinoline-5,8-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

6-Ethoxyquinoline-5,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.

Reduction: Reduction reactions can convert it to hydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Aplicaciones Científicas De Investigación

Anticancer Activity

The anticancer potential of 6-ethoxyquinoline-5,8-dione and its derivatives has been a significant focus in recent research. Various studies have highlighted their efficacy against different cancer cell lines:

- Mechanism of Action : Compounds containing the 5,8-quinolinedione moiety exhibit mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have shown to upregulate anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors such as Bax .

- Cell Line Studies : Research has demonstrated that certain derivatives possess IC50 values in the low micromolar range against multiple cancer cell lines including HeLa and KB-vin cells. For example, one study reported IC50 values ranging from 0.59 to 1.52 µM for specific derivatives against drug-sensitive and multidrug-resistant cell lines .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity:

- Broad Spectrum Activity : The compound exhibits significant antibacterial effects against pathogens like Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. In comparative studies, certain synthesized derivatives showed better activity than standard antibiotics like gentamicin and ampicillin .

- Molecular Docking Studies : Recent investigations into the molecular docking of these compounds suggest potential interactions with bacterial enzymes, further supporting their role as antimicrobial agents .

Anti-inflammatory Potential

The anti-inflammatory properties of quinoline derivatives are also noteworthy:

- Transglutaminase Inhibition : Some studies indicate that quinoline-5,8-dione derivatives can inhibit transglutaminase 2 (TGase 2), an enzyme implicated in various inflammatory and neurodegenerative diseases . This inhibition could pave the way for therapeutic applications in treating conditions like Huntington’s disease and Parkinson's disease.

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been optimized to enhance biological activity:

- Palladium-Catalyzed Reactions : Techniques such as the Sonogashira coupling have been employed to synthesize alkynyl derivatives of quinoline-5,8-dione with improved yields (50–85%) and biological activities . These synthetic strategies are crucial for developing compounds with tailored properties for specific applications.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-Ethoxyquinoline-5,8-dione largely depends on its ability to form reactive oxygen species (ROS) and interact with biological macromolecules. It can inhibit enzymes like NAD(P)H quinone oxidoreductase, leading to the generation of ROS, which can induce cell death in cancer cells. The compound’s ability to intercalate with DNA and disrupt cellular processes also contributes to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline-5,8-dione: The parent compound, which lacks the ethoxy group.

6-Methoxyquinoline-5,8-dione: A similar compound with a methoxy group instead of an ethoxy group.

5,8-Dihydroxyquinoline: A derivative with hydroxyl groups at positions 5 and 8.

Uniqueness

6-Ethoxyquinoline-5,8-dione is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility in organic solvents and potentially improve its pharmacokinetic properties compared to other quinoline derivatives .

Actividad Biológica

Introduction

6-Ethoxyquinoline-5,8-dione is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a quinoline backbone with an ethoxy group at the C-6 position and two carbonyl groups at the C-5 and C-8 positions. This structural configuration is crucial for its biological activity as it allows for interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₁O₂ |

| Molecular Weight | 163.16 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism of Action : The compound's antimicrobial effect is attributed to its ability to generate reactive oxygen species (ROS) and inhibit essential enzymes such as NAD(P)H quinone oxidoreductase. These actions disrupt cellular processes in microorganisms, leading to cell death .

Anticancer Activity

Research indicates that this compound possesses potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells.

Case Studies

- Study on Lung Cancer Cells : A study reported that derivatives of this compound exhibited IC50 values ranging from 0.59 µM to 1.52 µM against A549 cells. The mechanism involved apoptosis induction through modulation of Bcl-2 and Bax protein levels .

- Breast Cancer Research : Another investigation highlighted that modifications at the C-6 position significantly enhanced the anticancer activity against MDA-MB-231 cells, suggesting a structure-activity relationship where specific substitutions can optimize therapeutic efficacy .

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Range | References |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, fungi | Varies by strain | , |

| Anticancer | A549 (lung), MDA-MB-231 (breast) | 0.59 - 1.52 µM | , , |

The biological effects of this compound are primarily mediated through:

- Formation of Reactive Oxygen Species (ROS) : This leads to oxidative stress in target cells.

- Inhibition of Enzymes : Particularly NAD(P)H quinone oxidoreductase, which plays a crucial role in cellular redox balance.

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes .

Propiedades

IUPAC Name |

6-ethoxyquinoline-5,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-15-9-6-8(13)10-7(11(9)14)4-3-5-12-10/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLPJZOPWIMMRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)C2=C(C1=O)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.